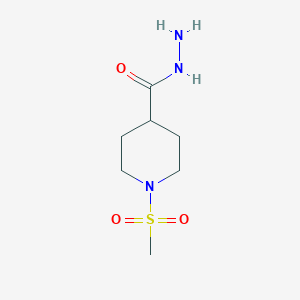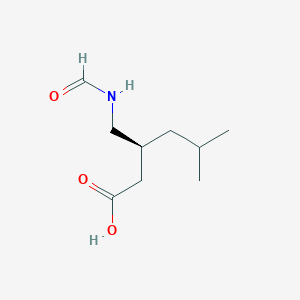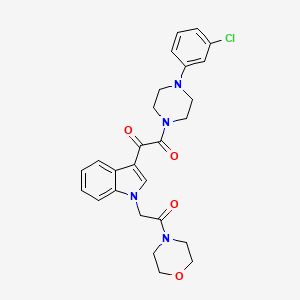![molecular formula C11H9N3O B2761191 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one CAS No. 41493-62-3](/img/structure/B2761191.png)
5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one is a heterocyclic compound that belongs to the class of triazoloquinolines
作用机制
Target of Action
The primary target of 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is associated with various biological processes, including cell cycle progression, apoptosis, and differentiation .
Mode of Action
This compound interacts with PCAF by binding to its bromodomain . This interaction inhibits the function of PCAF, thereby affecting the acetylation of histones and other proteins . The inhibition of PCAF can lead to changes in gene expression, which can have various downstream effects .
Biochemical Pathways
The inhibition of PCAF by this compound affects the acetylation of histones, which can lead to changes in the structure of chromatin and the regulation of gene expression . This can affect various biochemical pathways, including those involved in cell cycle progression, apoptosis, and differentiation .
Pharmacokinetics
The related compound l-45, a potent triazolophthalazine inhibitor of the pcaf bromodomain, has been studied . Similar to L-45, this compound may also have good bioavailability and pharmacokinetic properties .
Result of Action
The inhibition of PCAF by this compound can lead to changes in gene expression, which can have various effects at the molecular and cellular levels . For example, it can affect cell cycle progression, induce apoptosis, and influence cell differentiation .
生化分析
Biochemical Properties
It is known that similar compounds have shown significant α-glucosidase inhibition activity, suggesting that 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one may interact with enzymes such as α-glucosidase .
Cellular Effects
In terms of cellular effects, this compound may influence cell function through its interactions with various biomolecules. For instance, it may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported yet. Future studies should focus on observing any threshold effects, as well as any toxic or adverse effects at high doses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazino-4-methylquinoline with formic acid, leading to the formation of the triazoloquinoline ring system . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or quinoline rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted triazoloquinolines.
科学研究应用
5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral and antimicrobial agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interactions with various enzymes and receptors, contributing to the development of new therapeutic agents.
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Similar in structure, this compound also exhibits antiviral and antimicrobial properties.
[1,2,4]Triazino[4,3-a]quinoxaline: Another related compound with potential anticancer and antimicrobial activities.
Uniqueness
5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one is unique due to its specific substitution pattern and the presence of the methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
属性
IUPAC Name |
5-methyl-2H-[1,2,4]triazolo[4,3-a]quinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-6-10-12-13-11(15)14(10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUMZLVLKCMKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=O)N2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-N-ethylethanediamide](/img/structure/B2761108.png)
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2761109.png)
![3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine](/img/structure/B2761110.png)
![n-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-1-carboxamide](/img/structure/B2761111.png)
![N-(oxan-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2761112.png)

![3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761115.png)
![4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2761116.png)

![2,4,5-trimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2761120.png)

![4-[(5-fluoropyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2761126.png)
![2-Fluoro-N-methyl-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzenesulfonamide](/img/structure/B2761127.png)

